molecular formula C22H24FN5O3S B11252859 2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B11252859
M. Wt: 457.5 g/mol
InChI Key: XQURHGWHEUPMIY-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperazine ring, a pyrimidine core, and functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-fluorobenzenesulfonyl chloride under basic conditions to form the piperazine intermediate.

    Coupling with Pyrimidine Derivative: The piperazine intermediate is then coupled with a pyrimidine derivative, such as 4-chloro-6-methylpyrimidine, in the presence of a base like potassium carbonate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Medicine

In medicine, 2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases by interacting with specific biological targets.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine and methoxyphenyl groups but differs in the core structure and substituents.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds have a similar piperazine moiety but differ in the core structure and functional groups.

Uniqueness

2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is unique due to its combination of a piperazine ring, a pyrimidine core, and specific functional groups like the fluorobenzenesulfonyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24FN5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

InChI

InChI=1S/C22H24FN5O3S/c1-16-15-21(25-17-7-9-18(31-2)10-8-17)26-22(24-16)27-11-13-28(14-12-27)32(29,30)20-6-4-3-5-19(20)23/h3-10,15H,11-14H2,1-2H3,(H,24,25,26)

InChI Key

XQURHGWHEUPMIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)NC4=CC=C(C=C4)OC

Origin of Product

United States

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